Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a 4-methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate typically involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate to form the intermediate {1-[(4-methylphenyl)amino]cyclohexyl}amine. This intermediate is then reacted with dipropyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The phosphonate group can also participate in covalent bonding with target molecules, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- Dipropyl {1-[(3,4-dichlorophenyl)amino]cyclohexyl}phosphonate
- Dipropyl {1-[(4-chlorophenyl)amino]cyclohexyl}phosphonate
Uniqueness
Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific targets and improve its stability under various conditions.
Biological Activity
Dipropyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate is a phosphonate compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl ring and a phosphonate functional group, which contributes to its reactivity and interaction with biological systems. The presence of the 4-methylphenyl moiety enhances its lipophilicity, potentially influencing its bioavailability and distribution in biological contexts.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the cyclohexylamine derivative : This involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate.
- Phosphonylation : The resulting amine is then treated with a suitable phosphonochloridate to introduce the phosphonate group.
- Purification : The final product is purified through recrystallization or chromatography.
This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's biological activity.
Biological Activity
This compound exhibits notable biological activities, particularly in immunomodulation . Research indicates that phosphonate compounds can influence immune responses by modulating cytokine production and enhancing immune cell activity, making them potential candidates for therapeutic applications in treating immune-related disorders .
The compound's mechanisms of action may involve interactions with various enzymes and receptors involved in immune responses:
- Cytokine Modulation : Studies have shown that certain phosphonates can enhance or inhibit cytokine production, which is crucial for immune regulation.
- Enzyme Interaction : this compound may interact with phosphatases or kinases, influencing signaling pathways critical for immune cell function .
Comparative Analysis with Analogous Compounds
A comparative analysis with structurally similar compounds reveals insights into how substituents affect biological activity:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Dimethyl {1-[(4-methylphenyl)amino]cyclohexyl}phosphonate | Similar cyclohexane structure but with dimethyl groups | Lower lipophilicity |
Ethyl {1-[(3-chlorophenyl)amino]cyclohexyl}phosphonate | Contains a chlorophenyl group instead | Potentially different biological activity due to halogen |
Propylene {1-[(2-naphthyl)amino]cyclohexyl}phosphonate | Naphthyl substitution instead of methylphenyl | Enhanced aromatic interactions |
These analogs illustrate how variations in structure can lead to significant differences in biological activity .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Immunomodulatory Effects : In vitro studies demonstrated that this compound could enhance T-cell activation and proliferation, suggesting its utility in immunotherapy .
- Antitumor Activity : Preliminary research indicated that phosphonates may exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways .
- Neuroprotective Potential : Investigations into related compounds have suggested that phosphonates can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Properties
Molecular Formula |
C19H32NO3P |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1-dipropoxyphosphorylcyclohexyl)-4-methylaniline |
InChI |
InChI=1S/C19H32NO3P/c1-4-15-22-24(21,23-16-5-2)19(13-7-6-8-14-19)20-18-11-9-17(3)10-12-18/h9-12,20H,4-8,13-16H2,1-3H3 |
InChI Key |
FZACXQZFKOSSKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C1(CCCCC1)NC2=CC=C(C=C2)C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.